Bienvenue dans la boutique en ligne BenchChem!

tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate

Lipophilicity Aqueous solubility Drug-likeness

tert-Butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate (CAS 1432507-43-1) is a Boc-protected α,α-gem-dimethyl amidoxime (hydroxycarbamimidoyl) building block with molecular formula C₉H₁₉N₃O₃ and molecular weight 217.27 g·mol⁻¹. The compound features a Z‑configured N'-hydroxycarbamimidoyl moiety serving as a zinc‑chelating pharmacophore and bioisostere of hydroxamic acid , a tert‑butyloxycarbonyl (Boc) protecting group cleavable under mild acidic conditions, and a gem‑dimethyl substituent at the α‑carbon that confers conformational restriction and metabolic shielding.

Molecular Formula C9H19N3O3
Molecular Weight 217.269
CAS No. 1432507-43-1
Cat. No. B2417552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate
CAS1432507-43-1
Molecular FormulaC9H19N3O3
Molecular Weight217.269
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C)(C)C(=NO)N
InChIInChI=1S/C9H19N3O3/c1-8(2,3)15-7(13)11-9(4,5)6(10)12-14/h14H,1-5H3,(H2,10,12)(H,11,13)
InChIKeyYGXCDLSDDROMNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate (CAS 1432507-43-1): Procurement-Relevant Structural and Pharmacophoric Profile


tert-Butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate (CAS 1432507-43-1) is a Boc-protected α,α-gem-dimethyl amidoxime (hydroxycarbamimidoyl) building block with molecular formula C₉H₁₉N₃O₃ and molecular weight 217.27 g·mol⁻¹ [1]. The compound features a Z‑configured N'-hydroxycarbamimidoyl moiety serving as a zinc‑chelating pharmacophore and bioisostere of hydroxamic acid [2], a tert‑butyloxycarbonyl (Boc) protecting group cleavable under mild acidic conditions, and a gem‑dimethyl substituent at the α‑carbon that confers conformational restriction and metabolic shielding [3]. These structural attributes distinguish it from close analogs such as the Cbz‑protected benzyl N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]carbamate (CAS 518047-98-8), the mono‑methyl analog tert‑butyl N-{1-(Z)-N'-hydroxycarbamimidoylethyl}carbamate (CAS 657423-49-9), and the acetamide‑capped derivative N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide (CAS 1251422-71-5).

Substitution Risks for tert-Butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate: Why Not All Amidoxime Carbamates Are Interchangeable


Generic substitution among N‑protected amidoxime carbamates is precluded by orthogonal protecting‑group requirements, differential lipophilicity, and α‑carbon substitution patterns that collectively determine synthetic compatibility, metabolic stability, and biological readout. The Boc group on the target compound is removable under acidic conditions (e.g., TFA/DCM), whereas the Cbz group on its closest structural analog (CAS 518047-98-8) mandates hydrogenolysis—a procedural distinction that renders them non‑interchangeable in reaction sequences sensitive to Pd catalysts or acidic media [1]. Moreover, the α‑gem‑dimethyl motif on the target compound imposes steric hindrance that retards CYP450‑mediated oxidation compared to the α‑mono‑methyl analog (CAS 657423-49-9), while also reducing conformational entropy penalty upon target binding [2]. The 14‑fold higher lipophilicity of the Cbz analog (LogP 1.75–2.53 vs. 0.61) alters solubility, membrane permeability, and protein‑binding characteristics, making direct biological activity comparisons unreliable [3]. The quantitative evidence below substantiates that these structural features produce measurable divergences in key physicochemical, metabolic, and biological parameters.

Quantitative Procurement Evidence for tert-Butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate: Head-to-Head Differentiation Data


Lipophilicity-Driven Aqueous Solubility Advantage Over the Cbz-Protected Analog (CAS 518047-98-8)

The target compound exhibits a calculated LogP of 0.61 [1], compared with 1.75–2.53 for the Cbz-protected benzyl analog (CAS 518047-98-8) [2]. Using the lowest reported Cbz analog LogP of 1.75, the ΔLogP of 1.14 corresponds to an estimated ~14‑fold greater equilibrium organic/aqueous partitioning for the Cbz analog. With rotational bond count and polar surface area nearly identical (PSA 97 vs. 97 Ų), this lipophilicity difference translates to substantially lower aqueous solubility for the Cbz analog—a factor that directly influences assay compatibility and formulation behavior in aqueous biological buffers.

Lipophilicity Aqueous solubility Drug-likeness

Orthogonal Protecting Group Selectivity: Boc Acidolysis Versus Cbz Hydrogenolysis

The Boc group on the target compound is quantitatively removed under mild acidic conditions (e.g., 20–50% TFA in DCM, or 1–2 M HCl/dioxane), which are orthogonal to the hydrogenolytic deprotection required for Cbz groups (H₂, Pd/C, atmospheric to 50 psi) [1]. This orthogonality is exploited in solid‑phase peptide synthesis where acid‑labile Boc groups are removed without affecting Cbz‑protected side chains [2]. In direct comparison, the Cbz analog (CAS 518047-98-8) cannot be deprotected in the presence of acid‑sensitive functional groups (e.g., tert‑butyl esters, trityl‑protected amines) without collateral damage, whereas the target compound's Boc group can be selectively cleaved under conditions that leave Cbz and Fmoc intact.

Orthogonal protection Solid-phase synthesis Peptidomimetics

Gem-Dimethyl Substitution Confers Superior Metabolic Stability Relative to Mono-Methyl Analog (CAS 657423-49-9)

The α‑carbon of the target compound bears two methyl substituents (gem‑dimethyl), whereas the analog CAS 657423-49-9 bears a single methyl group. Literature precedent establishes that gem‑dimethyl substitution at the α‑position of carbamates retards cytochrome P450‑mediated oxidative N‑dealkylation and hydroxylation by sterically shielding the C–H bonds adjacent to the carbamate nitrogen [1][2]. In curated medicinal chemistry case studies, introduction of a gem‑dimethyl group at analogous positions reduced intrinsic clearance in human liver microsomes by ≥3‑fold compared to the monomethyl counterpart, and increased in vitro metabolic half‑life (t½) from <30 min to >90 min in multiple chemotypes [2]. While direct microsomal stability data for this specific pair have not been published head‑to‑head, the structural parallelism to extensively characterized gem‑dimethyl→monomethyl SAR pairs supports the class‑level inference of enhanced oxidative metabolic stability for the target compound.

Metabolic stability CYP450 oxidation Lead optimization

Boc-Protected Amidoxime Antibacterial Activity: Documented Class Potential Distinguishing from Unprotected Amidoximes

Samsonowicz‑Górski et al. (2021) performed the first systematic biological evaluation of Boc‑protected amidoximes against pathogenic E. coli strains and demonstrated that Boc‑protected derivatives exhibit greater antibacterial potential than the benchmark antibiotics ciprofloxacin, bleomycin, and cloxacillin in cellular DNA‑damage assays monitored by Fpg digestion [1]. The study specifically highlights that Boc‑protected amidoximes had not been biologically characterized prior to this work, placing the target compound—a structurally representative Boc‑protected gem‑dimethyl amidoxime—within a newly validated bioactive class. In contrast, unprotected amidoximes and the Cbz‑protected analog (CAS 518047-98-8, known primarily as a raltegravir synthetic intermediate ) lack equivalent antibacterial characterization, giving the target compound a documented biological application niche.

Antibacterial Boc-protected amidoxime E. coli

Broader Commercial Availability and Competitive Procurement Landscape

The target compound (CAS 1432507-43-1) is listed by 23 catalog entries aggregated from 7 distinct suppliers on the ChemSpace marketplace platform [1], with confirmed stock from additional vendors including CymitQuimica (50 mg at 255 €, 500 mg at 1,017 €) , Biosynth, Leyan, Chemenu, and BLD Pharmatech. In comparison, the closest Cbz analog (CAS 518047-98-8) is primarily distributed through a narrower supplier base (AKSci, Santa Cruz Biotechnology, Aladdin, TRC), with significant lead‑time variability (Aladdin lists 8–12 week availability) . The target compound's broader commercial footprint reduces single‑supplier procurement risk, provides competitive pricing leverage, and enables more reliable long‑term research supply planning.

Supplier diversity Procurement risk Supply chain

HDAC1 Inhibitory Potential: Contextualizing the Target Compound Against the Acetamide-Capped Analog (CAS 1251422-71-5)

The acetamide‑capped analog N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide (CAS 1251422-71-5) inhibits human recombinant HDAC1 with an IC₅₀ of 300 nM and the histone methyltransferase G9a with an IC₅₀ of 16 nM [1], demonstrating that the amidoxime pharmacophore—common to both compounds—is competent for zinc‑dependent enzyme inhibition when the amine is acylated. The target compound's Boc‑protected amine serves as a latent functionality: upon acidic deprotection, the liberated free amine can be acylated in situ to generate an HDAC‑active species, or alternatively, the Boc group can be retained to tune permeability and target engagement. In contrast, the Cbz analog (CAS 518047-98-8) lacks any reported HDAC or G9a inhibitory activity, and its hydrogenolytic deprotection is incompatible with certain heterocyclic motifs frequently encountered in HDAC inhibitor design [2].

HDAC1 inhibition Epigenetics Zinc chelator

Optimal Procurement and Application Scenarios for tert-Butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate


Multi‑Step Solid‑Phase Peptidomimetic Synthesis Requiring Orthogonal Boc/Cbz Deprotection

In solid‑phase syntheses where both Boc‑ and Cbz‑protected amines are employed, the target compound's acid‑labile Boc group can be selectively removed with 20–50% TFA/DCM without affecting Cbz‑protected side chains or the resin linker [1]. The liberated free amine can then be acylated, sulfonylated, or coupled to amino acids, enabling sequential diversification. This orthogonality is unattainable with the Cbz analog (CAS 518047-98-8), which would require hydrogenolysis—a condition incompatible with many solid‑phase linkers and sulfur‑containing residues.

Epigenetic Probe Library Construction via Post‑Deprotection Acylation to Access HDAC/G9a Inhibitors

Following quantitative Boc deprotection under mild acidic conditions, the exposed α‑amine on the target compound can be acylated with diverse carboxylic acid derivatives to generate focused libraries of amidoxime‑based zinc‑chelating inhibitors. The acetamide analog (CAS 1251422-71-5) validates this approach with an HDAC1 IC₅₀ of 300 nM and G9a IC₅₀ of 16 nM [2]. The gem‑dimethyl scaffold provides conformational restriction that may enhance target engagement and selectivity compared to linear or monomethyl analogs.

Antibacterial Lead Discovery Leveraging the Boc‑Protected Amidoxime Pharmacophore

The target compound, as a representative Boc‑protected amidoxime, belongs to a scaffold class demonstrated to exhibit greater DNA‑damaging antibacterial activity against pathogenic E. coli than ciprofloxacin, bleomycin, and cloxacillin [3]. Researchers pursuing novel antibacterial agents with mechanisms distinct from conventional antibiotics can employ this compound as a starting point for structure‑activity relationship (SAR) exploration, leveraging the Boc group for cellular permeability modulation.

Metabolically Stabilized Probe Design Exploiting the Gem‑Dimethyl Shielding Effect

For cell‑based assay applications requiring extended compound half‑life, the target compound's α‑gem‑dimethyl substitution provides steric protection against CYP450‑mediated oxidative metabolism—a feature absent in monomethyl analogs (e.g., CAS 657423-49-9) [4]. Medicinal chemistry programs that have encountered rapid oxidative clearance with mono‑substituted amidoxime scaffolds can evaluate the target compound as a metabolically fortified replacement without altering the core pharmacophore.

Quote Request

Request a Quote for tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.